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Executive Summary

The renin-angiotensin system (RAS) is a critical regulator of cardiovascular and renal
homeostasis. For decades, the primary focus has been on the "classical" axis, comprising the
angiotensin-converting enzyme (ACE), angiotensin Il (Ang Il), and the Ang Il type 1 (AT1)
receptor, which collectively mediate vasoconstriction, inflammation, and fibrosis. However, a
counter-regulatory axis has been identified that opposes these effects, fundamentally shifting
our understanding of the RAS. This "protective” axis is centered on angiotensin-converting
enzyme 2 (ACE2), its product angiotensin (1-7) [Ang-(1-7)], and the G protein-coupled
receptor, Mas.[1][2][3]

This technical guide provides a comprehensive overview of the interaction between Ang-(1-7)
and its cognate Mas receptor. It details the molecular mechanisms of this interaction, the
downstream signaling pathways, and the resultant physiological effects. Furthermore, this
document includes detailed experimental protocols for studying the Ang-(1-7)/Mas axis and
presents key quantitative data in a structured format to aid in research and development
efforts.

The ACE2/Angiotensin (1-7)/Mas Axis

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b1266297?utm_src=pdf-interest
https://www.benchchem.com/product/b1266297?utm_src=pdf-body
https://www.benchchem.com/product/b1266297?utm_src=pdf-body
https://www.explorationpub.com/Journals/em/Article/100146
https://joe.bioscientifica.com/view/journals/joe/216/2/R1.xml
https://pubmed.ncbi.nlm.nih.gov/23488800/
https://www.benchchem.com/product/b1266297?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266297?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The protective arm of the RAS provides a crucial counterbalance to the pressor and
proliferative actions of Ang II.

Angiotensin (1-7) Formation and Metabolism

Ang-(1-7) is a heptapeptide (Asp-Arg-Val-Tyr-lle-His-Pro) that can be generated through
several enzymatic pathways:[1][4]

o Primary Pathway (via ACE2): The most significant route for Ang-(1-7) production is the
cleavage of Ang Il by ACE2, a homolog of ACE.[2][5] This enzyme acts as a
carboxypeptidase, removing the C-terminal phenylalanine from Ang 11.[6]

» Alternative Pathways: Ang-(1-7) can also be formed from Angiotensin | (Ang 1) through the
action of enzymes such as neutral endopeptidase (NEP) and prolylendopeptidase.[2][5]
Additionally, ACE2 can convert Ang | to Ang-(1-9), which is then subsequently cleaved by
ACE or NEP to form Ang-(1-7).[7]

Plasma concentrations of Ang-(1-7) are typically in the picomolar (pmol/L) range, while tissue
concentrations, such as in the brain, are found in the femtomolar per gram (fmol/g) range.[1]

The Mas Receptor (MasR)

The Mas proto-oncogene was first identified in the 1980s, but its endogenous ligand remained
unknown for years. In 2003, seminal work established Mas as the functional receptor for Ang-
(1-7).

o Classification: MasR is a class A G protein-coupled receptor (GPCR).[4]

 Tissue Distribution: The Mas receptor is widely expressed in tissues critical for
cardiovascular regulation, including the heart, kidneys, vasculature, brain (hippocampus,
amygdala, hypothalamus), and lungs.[1][4] Within these tissues, it is found on various cell
types, including endothelial cells, vascular smooth muscle cells, neurons, and microglia.[1][5]

The formation pathway of Ang-(1-7) is visualized in the diagram below.
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Caption: Enzymatic formation pathways of Angiotensin (1-7).

Receptor Interaction and Binding Profile

The identification of Mas as the Ang-(1-7) receptor was confirmed through binding studies in
tissues from Mas-deficient mice, which showed a complete lack of Ang-(1-7) binding.[8]

Binding Affinity and Specificity

Binding studies in cells transfected with the Mas receptor have demonstrated high-affinity and
specific binding of radiolabeled Ang-(1-7).[1][8] This binding is not displaced by AT1 or AT2
receptor antagonists, confirming a distinct receptor site.[8] However, the interaction profile of
Ang-(1-7) is complex. At physiological concentrations, it acts primarily through MasR. At higher,
pharmacological concentrations (=10~ mol/L), Ang-(1-7) can also bind to the AT1 receptor,
where it can act as a neutral antagonist or a biased agonist.[2][7][9]

Quantitative Binding Data

The following table summarizes key quantitative parameters for the interaction of Ang-(1-7) with
its primary receptor, Mas, and its secondary interactions with the AT1 receptor.
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. CelllTissue Reference(s
Ligand Receptor Parameter Value
Type )
125l-Ang-(1- THP-1
Mas Kd ~250 nM [1]
7 Macrophages
Rat Kidney )
Ang-(1-7) AT1 _ Ki 8.0+ 3.2nM [2]
Slices
AT1R-
Ang-(1-7) AT1 HEK293T Ki 360 nM [9]
cells

Downstream Signaling Pathways

Activation of the Mas receptor by Ang-(1-7) initiates a cascade of intracellular signaling events
that collectively mediate its protective effects. MasR can couple to multiple G proteins,
including Gai, Gaq, and Gas, leading to diverse cellular responses that often directly
counteract the signaling initiated by the Ang II/AT1 axis.[9][10]

Key Signaling Events:

 Nitric Oxide (NO) Production: Ang-(1-7) stimulates the phosphorylation and activation of
endothelial nitric oxide synthase (eNOS) through a PI3K/Akt-dependent pathway, leading to
increased NO bioavailability and vasodilation.[4][11]

« Inhibition of Pro-inflammatory Pathways: The Ang-(1-7)/Mas axis actively suppresses pro-
inflammatory signaling. It inhibits the activity of NADPH oxidase, a major source of reactive
oxygen species (ROS), thereby preventing downstream activation of the nuclear factor-kB
(NF-kB) pathway.[4][5]

e Modulation of MAP Kinase (MAPK) Signaling: Ang-(1-7) counter-regulates Ang ll-induced
activation of the ERK1/2 pathway in vascular smooth muscle cells.[11] It achieves this by
preventing the dephosphorylation (and thus inactivation) of MAP Kinase Phosphatase-1
(MKP-1), an enzyme that dephosphorylates and inactivates ERK1/2.[11]

e Phospholipase A2 Activation: In some cell types, Ang-(1-7) binding to Mas stimulates
phospholipase A2, leading to the release of arachidonic acid, which can be further
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metabolized to produce vasodilatory prostaglandins.[1][8]

The diagram below illustrates the core signaling pathways activated by the Ang-(1-7)/Mas
receptor interaction.
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Caption: Downstream signaling of the Ang-(1-7)/Mas receptor axis.

Experimental Protocols

Investigating the Ang-(1-7)/Mas axis requires specific methodologies to characterize binding,
signaling, and function.

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Kd) and density (Bmax) of Ang-(1-7) to
the Mas receptor.

Methodology:

o Preparation: Use either tissue homogenates (e.g., kidney sections) or cultured cells
transfected with the Mas receptor (e.g., CHO, COS cells).[8]

« Incubation Buffer: Prepare a buffer appropriate for Ang-(1-7) binding, typically containing 10
mM Na-phosphate, 120 mM NaCl, 5 mM MgClz, 0.2% BSA, and protease inhibitors like
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bacitracin.[8]

Competition Experiment: Incubate the prepared cells/membranes with a fixed concentration
of a radiolabeled ligand (e.g., 1251-Ang-(1-7)) and increasing concentrations of a non-labeled
competitor (e.g., unlabeled Ang-(1-7), A-779, Ang Il, or AT1/AT2 antagonists).[8]

Incubation: Perform incubation at 4°C for 60 minutes to reach equilibrium.[8]

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters
or by washing the cell plates with ice-cold PBS.

Quantification: Measure the radioactivity retained on the filters or in the cell lysate using a
gamma counter.

Data Analysis: Plot the percentage of specific binding against the log concentration of the
competitor. Analyze the data using non-linear regression to determine the IC50, which can
be converted to the inhibition constant (Ki).

Arachidonic Acid (AA) Release Assay

This functional assay measures a direct downstream effect of Mas receptor activation in certain

cell types.

Methodology:

Cell Culture: Grow Mas-transfected CHO or COS cells in appropriate culture plates.

Radiolabeling: Pre-load the cells by incubating them with [3H]Arachidonic Acid (e.g., 0.2
pCi/well) for 18 hours to allow incorporation into cell membranes.[8]

Washing: Wash the cells thoroughly with a balanced salt solution (e.g., Hanks' balanced salt
solution) to remove unincorporated [3H]AA.

Stimulation: Incubate the pre-loaded cells with varying concentrations of Ang-(1-7) (e.g.,
1011 to 10~% M) for 15 minutes at 37°C. Include controls with vehicle and other angiotensins
(e.g., Ang Il). To confirm MasR specificity, pre-incubate some wells with antagonists like A-
779.[8]
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o Sample Collection: Collect the supernatant (extracellular medium) from each well.

e Quantification: Measure the radioactivity in the supernatant using a liquid scintillation
counter. This value represents the amount of [3H]AA released from the cells.

o Data Analysis: Express the results as a percentage of total incorporated radioactivity or as
fold-increase over basal release. Plot a concentration-response curve to determine the
EC50.

The workflow for a typical binding experiment is shown below.
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Caption: General workflow for a radioligand competition binding assay.
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Conclusion and Future Directions

The Ang-(1-7)/Mas receptor axis represents a fundamental counter-regulatory pathway within
the renin-angiotensin system. Its activation leads to a host of beneficial effects, including
vasodilation, anti-inflammatory, anti-proliferative, and anti-fibrotic actions that directly oppose
the detrimental outcomes of the classical Ang IlI/AT1 receptor axis.[1][7] A thorough
understanding of the molecular pharmacology, binding kinetics, and signaling pathways of this
interaction is paramount for drug development.

Future research should focus on developing stable, orally active Mas receptor agonists or
positive allosteric modulators. Such compounds hold immense therapeutic potential for a range
of cardiovascular and renal diseases, including hypertension, heart failure, and diabetic
nephropathy, by harnessing the body's endogenous protective mechanisms.[3][12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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